ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core, piperazine ring, and thiazolidine moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperazine ring and the thiazolidine moiety. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate include:
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Thiazolidine derivatives: These compounds have a similar thiazolidine moiety and are known for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of structural features, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C25H29N5O5S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 4-[9-methyl-4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H29N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4,6,8,14,17H,3,5,7,9-13,15H2,1-2H3/b19-14- |
InChI Key |
HWDANXIOZZJUIY-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Origin of Product |
United States |
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